Compound Description: 3-benzamido-N-(3-((4-sulfamonylphenethyl)carbamoyl)phenyl)benzamide (R1) is a distamycin analogue synthesized as part of a study exploring potential biological activity. [] This compound is part of a series of analogues designed to mimic the structure and function of distamycin, a naturally occurring antibiotic with antitumor and antiviral properties.
Relevance: Both 3-benzamido-N-(3-((4-sulfamonylphenethyl)carbamoyl)phenyl)benzamide (R1) and N-(2-[4-(dimethylamino)phenyl]-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)-4-methylbenzamide share the benzamide structural motif. [] Additionally, both compounds feature an extended amide chain, suggesting potential similarities in their binding interactions with biological targets.
Compound Description: This compound is another distamycin analogue synthesized in the same study as R1. [] It shares a similar structure with R1, featuring the benzamide motif and an extended amide chain. The difference lies in the substitution on the benzamide nitrogen, where R2 has an acetyl group instead of a benzoyl group.
Relevance: Similar to R1, 3-acetamido-N-(3-((4-sulfamoylphenethyl)carbamoyl)phenyl)benzamide (R2) also shares the benzamide motif and an extended amide chain with the target compound, N-(2-[4-(dimethylamino)phenyl]-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)-4-methylbenzamide. [] This structural similarity suggests potential overlap in their biological activities or target interactions.
Compound Description: N-(3-((3-((4-sulfamoylphenethyl)carbamoyl)phenyl)carbamoyl)phenyl)nicotinamide (R3) is the third distamycin analogue featured in the study on potential biological activity. [] This compound also features an extended amide chain but replaces the benzamide motif with a nicotinamide group, introducing a pyridine ring into the structure.
Relevance: While N-(3-((3-((4-sulfamoylphenethyl)carbamoyl)phenyl)carbamoyl)phenyl)nicotinamide (R3) lacks the benzamide motif, it maintains the extended amide chain structural feature also present in N-(2-[4-(dimethylamino)phenyl]-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)-4-methylbenzamide. [] This shared feature may result in comparable binding properties or interactions with certain biological targets.
Relevance: Like R1 and R2, the presence of a benzamide motif and an extended amide chain in 3-benzamido-N-(3-((3-(dimethylamino)propyl)carbamoyl)phenyl)benzamide (R4) links its structure to N-(2-[4-(dimethylamino)phenyl]-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)-4-methylbenzamide. [] The shared features could result in similar conformational preferences or intermolecular interactions.
Compound Description: PS200981 is a p38 MAP kinase inhibitor identified through high-throughput screening of a combinatorial library. [] This compound exhibited potent inhibitory activity against p38 kinase and effectively blocked the lipopolysaccharide-induced increase in tumor necrosis factor levels in human monocytes. [] The screening data highlighted the crucial role of the 3-amino-4-methylbenzamide synthon in mediating its p38 inhibitory activity.
Relevance: PS200981 and N-(2-[4-(dimethylamino)phenyl]-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)-4-methylbenzamide both possess the 4-methylbenzamide moiety as a key structural element. [] This shared feature suggests that these compounds might exhibit similar binding modes or interact with common protein targets despite their differences in overall structure.
Compound Description: PS166276 is a structurally related analogue of PS200981 that demonstrates higher potency and lower cytotoxicity as a p38 inhibitor. [] Similar to PS200981, this compound contains the critical 3-amino-4-methylbenzamide synthon, which contributes significantly to its p38 inhibitory activity.
Relevance: Like PS200981, the presence of the 4-methylbenzamide moiety in PS166276 makes it structurally related to N-(2-[4-(dimethylamino)phenyl]-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)-4-methylbenzamide. [] This common structural element could contribute to comparable pharmacological profiles or target selectivity between these compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.